(E)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one

Description

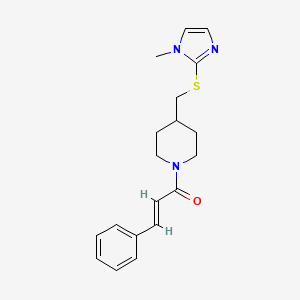

(E)-1-(4-(((1-Methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a structurally complex small molecule featuring an α,β-unsaturated ketone (enone) core, a piperidine ring substituted with a thioether-linked 1-methylimidazole group, and a phenyl substituent.

Properties

IUPAC Name |

(E)-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23N3OS/c1-21-14-11-20-19(21)24-15-17-9-12-22(13-10-17)18(23)8-7-16-5-3-2-4-6-16/h2-8,11,14,17H,9-10,12-13,15H2,1H3/b8-7+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBLSVOPDTSZIGX-BQYQJAHWSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)C=CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C=CN=C1SCC2CCN(CC2)C(=O)/C=C/C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(E)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one is a complex organic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This compound features an imidazole ring, a piperidine moiety, and a phenylpropene structure, which may contribute to its diverse biological effects.

Chemical Structure

The compound's IUPAC name is 1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]-3-phenylprop-2-en-1-one. Its molecular formula is , and it has a molecular weight of approximately 345.46 g/mol. The structural complexity allows for various interactions with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

Antimicrobial Activity : Preliminary studies suggest that the compound may have potential antimicrobial properties, possibly due to the presence of the imidazole and piperidine rings, which are known to interact with microbial targets.

Anticancer Properties : The compound has been evaluated for its cytotoxic effects against various cancer cell lines. Early results indicate that it may inhibit cell proliferation, suggesting potential as an anticancer agent.

Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.

1. Antimicrobial Activity

A study conducted by highlighted the synthesis of related compounds with imidazole and thioether functionalities, showing promising antimicrobial activity against Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes.

2. Anticancer Activity

In vitro assays have demonstrated that this compound exhibits significant cytotoxicity against several cancer cell lines:

The structure–activity relationship (SAR) analyses suggest that modifications in the phenyl group can enhance cytotoxicity, indicating that electronic and steric factors play crucial roles in activity.

3. Anti-inflammatory Activity

Research published in indicates that compounds with similar structural motifs exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines. Further studies are needed to elucidate the specific pathways involved.

Case Studies

Several case studies have been documented regarding the biological activity of similar compounds:

Case Study 1 : A derivative of the imidazole-containing compounds was tested for its anti-cancer properties against breast cancer cells, showing an IC50 value significantly lower than traditional chemotherapeutics, indicating enhanced potency.

Case Study 2 : In a clinical setting, a related piperidine derivative was evaluated for its anti-inflammatory effects in patients with rheumatoid arthritis, demonstrating reduced inflammation markers after treatment.

Scientific Research Applications

Medicinal Chemistry

The compound has shown promise in the development of therapeutic agents targeting various conditions:

- Antimicrobial Activity : Research indicates that compounds containing imidazole and piperidine structures exhibit significant antimicrobial properties. Studies have demonstrated that derivatives of this compound can inhibit the growth of bacteria and fungi, making them potential candidates for new antibiotics .

- CNS Disorders : The imidazole moiety is known for its role in neuropharmacology. Compounds similar to this one have been investigated for their effects on central nervous system disorders, including anxiety and depression. The ability of these compounds to interact with neurotransmitter systems positions them as potential treatments for conditions such as Alzheimer's disease and other cognitive impairments .

Pharmacological Studies

Pharmacological evaluations have highlighted several key effects:

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes associated with metabolic syndromes, such as 11β-hydroxysteroid dehydrogenase type 1. This inhibition is crucial in treating conditions like type 2 diabetes and obesity .

- Molecular Docking Studies : Computational studies have shown that the compound can effectively bind to specific biological targets, suggesting its utility in drug design. Molecular docking simulations indicate favorable interactions with receptors involved in various metabolic pathways .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions that incorporate both imidazole and piperidine derivatives. Understanding the structure-activity relationship (SAR) is essential for optimizing its pharmacological properties:

| Step | Reaction Type | Key Reagents | Yield |

|---|---|---|---|

| 1 | Nucleophilic substitution | Methimazole, alkyl halides | High |

| 2 | Condensation | Aldehydes, ketones | Moderate |

| 3 | Cyclization | Acidic conditions | Variable |

Research has indicated that modifications to the piperidine or imidazole rings can significantly enhance biological activity, allowing for tailored drug development .

Case Study 1: Antimicrobial Evaluation

A series of derivatives based on the core structure were synthesized and evaluated for antimicrobial activity against various pathogens. Results indicated that certain modifications led to increased potency against Gram-positive bacteria, showcasing the potential for developing new antibiotics from this scaffold .

Case Study 2: CNS Activity

In a pharmacological study focusing on cognitive enhancement, derivatives of the compound were tested in animal models. The results suggested improved memory retention and reduced anxiety-like behaviors, indicating potential applications in treating neurodegenerative diseases .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally related molecules, emphasizing differences in substituents, synthetic routes, and inferred bioactivity.

Table 1: Structural and Functional Comparison

Structural and Electronic Variations

- Thioether vs. Direct Bonding: The target compound’s thioether linker (C-S-C) between the piperidine and imidazole groups may enhance metabolic stability compared to direct C-N bonds in analogs like the compound from .

- Piperidine vs. Piperazine : Unlike the imidazo-thiadiazole derivative in , which uses a piperazine-piperidine hybrid, the target compound’s piperidine ring may confer greater conformational rigidity, influencing receptor binding selectivity.

- Enone Substituents: The phenyl group at the enone’s β-position (vs. indole in ) could alter electronic properties, modulating reactivity with biological nucleophiles like cysteine residues in enzymes.

Bioactivity Insights

- Imidazole Derivatives : Imidazole-containing compounds often target cytochrome P450 enzymes or kinases. The 1-methyl group in the target compound may reduce metabolic deactivation compared to unsubstituted imidazoles .

- Patent Implications : The imidazo-thiadiazole derivative in is patented for anticancer/antiviral use, suggesting that the target compound’s piperidine-imidazole framework could be explored for similar applications.

Q & A

Basic: What synthetic strategies are recommended for preparing (E)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylprop-2-en-1-one, and how can reaction yields be optimized?

Methodological Answer:

The compound’s synthesis typically involves:

- Step 1: Formation of the piperidine-thioether intermediate via nucleophilic substitution between 4-(chloromethyl)piperidine and 1-methyl-1H-imidazole-2-thiol under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C) .

- Step 2: Condensation of the intermediate with (E)-3-phenylprop-2-enoyl chloride in the presence of a base like triethylamine to form the enone moiety.

Optimization Tips: - Monitor reaction progress via TLC or HPLC.

- Use anhydrous solvents to avoid side reactions.

- Purify intermediates via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 9:1) to improve final yield .

Advanced: How does the stereochemistry of the enone group affect the compound’s electronic properties, and what techniques validate its (E)-configuration?

Methodological Answer:

The (E)-configuration is critical for π-conjugation and dipole alignment, influencing reactivity and binding affinity. Key validation methods:

- X-ray Crystallography: Resolves spatial arrangement; compare bond angles and torsion angles (e.g., C=C-C=O dihedral ~180°) with reported chalcone derivatives .

- NMR Spectroscopy: The coupling constant (J) between vinyl protons (Hα and Hβ) in ¹H NMR typically ranges from 15–16 Hz for the (E)-isomer, distinguishing it from the (Z)-form .

- UV-Vis Spectroscopy: Conjugated enones show λmax ~300–350 nm; deviations may indicate isomerization .

Basic: What spectroscopic and chromatographic techniques are essential for characterizing this compound?

Methodological Answer:

- ¹H/¹³C NMR: Identify protons on the imidazole (δ 7.2–7.5 ppm), piperidine (δ 2.5–3.5 ppm), and enone (δ 6.5–7.5 ppm for vinyl protons) .

- IR Spectroscopy: Confirm carbonyl (C=O stretch ~1680 cm⁻¹) and C=C (∼1600 cm⁻¹) groups .

- HPLC-MS: Determine purity (>95%) and molecular ion ([M+H]⁺ calculated for C₂₁H₂₃N₃OS: m/z 370.16) .

Advanced: How can computational docking studies guide the design of analogs with enhanced bioactivity, and what experimental validations are required?

Methodological Answer:

- Docking Workflow:

- Validation Steps:

Basic: What safety precautions are advised when handling this compound, based on structural analogs?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles due to potential skin/eye irritation .

- Ventilation: Use fume hoods to avoid inhalation of fine particles.

- First Aid: For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

Advanced: How can researchers resolve contradictions in reported biological activity data for this compound?

Methodological Answer:

- Purity Verification: Ensure >95% purity via HPLC; impurities (e.g., (Z)-isomer) may skew bioassay results .

- Assay Standardization: Replicate studies under controlled conditions (e.g., fixed pH, temperature).

- Meta-Analysis: Compare data across studies using standardized metrics (e.g., IC₅₀ normalized to cell viability controls) .

Basic: What solvents and conditions are suitable for recrystallizing this compound?

Methodological Answer:

- Solvent Pair: Ethanol/water (7:3) or ethyl acetate/hexane (1:2).

- Procedure: Dissolve crude product in minimal hot solvent, filter, and cool to 4°C for 24 hours. Collect crystals via vacuum filtration .

Advanced: How do steric and electronic effects of substituents on the imidazole ring influence the compound’s reactivity?

Methodological Answer:

- Steric Effects: Bulky groups (e.g., -CH₂Ph) at the 1-position reduce nucleophilic substitution rates at the thioether .

- Electronic Effects: Electron-donating groups (e.g., -OCH₃) on the imidazole enhance thiolate nucleophilicity, improving intermediate formation .

- Experimental Probes: Synthesize analogs with varying substituents and compare reaction kinetics via UV-Vis or NMR .

Basic: How can researchers confirm the absence of tautomeric forms in the imidazole moiety?

Methodological Answer:

- ¹H NMR in DMSO-d₆: Imidazole protons (NH) appear as broad singlets (δ ~12 ppm) if tautomerism occurs. Absence of such peaks confirms 1-methyl substitution .

- X-ray Analysis: Fixed positions of N-methyl and sulfur atoms in the crystal structure preclude tautomerism .

Advanced: What strategies mitigate degradation of the enone moiety during long-term storage?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.